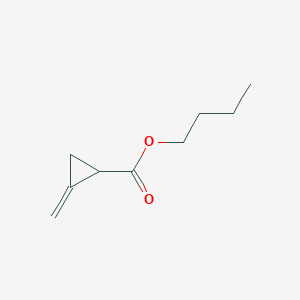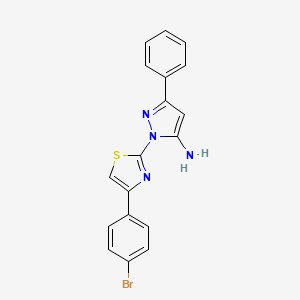
1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl-: is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromophenyl and thiazolyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a lead compound for drug discovery. Its structural features are optimized to enhance its pharmacological properties, leading to the development of new drugs.
Industry: In the industrial sector, 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is used in the production of specialty chemicals and advanced materials. Its applications range from coatings to electronic devices.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-4-phenyl-1H-pyrazol-5-amine
- 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
- 1-(4-Bromophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness: 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is unique due to the presence of both bromophenyl and thiazolyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74101-14-7 |
|---|---|
Formule moléculaire |
C18H13BrN4S |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H13BrN4S/c19-14-8-6-13(7-9-14)16-11-24-18(21-16)23-17(20)10-15(22-23)12-4-2-1-3-5-12/h1-11H,20H2 |
Clé InChI |
NYFZKAVYLHGLLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
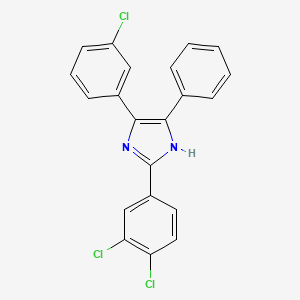
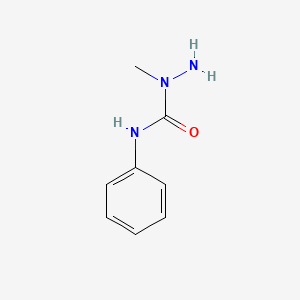
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
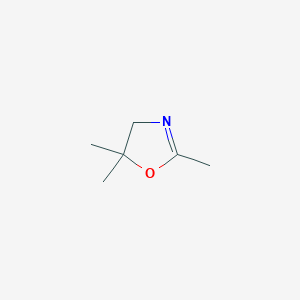
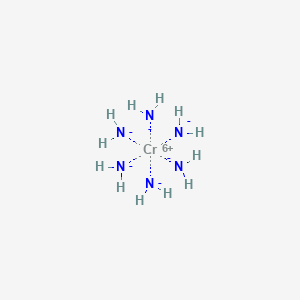
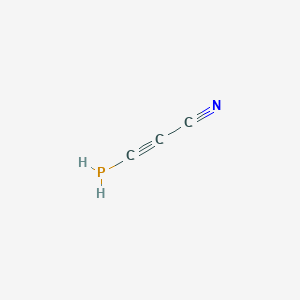
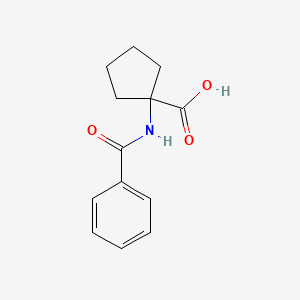
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
